

Application Notes and Protocols for High-Throughput Screening with Shp2-IN-27

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Compound of Interest

Compound Name: Shp2-IN-27

Cat. No.: B12363898

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Introduction

Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of multiple pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, making it a significant target in oncology and other diseases.[1][2][3] **Shp2-IN-27** is an allosteric inhibitor of Shp2, offering a promising tool for research and drug discovery.[4] Allosteric inhibitors stabilize the inactive conformation of Shp2, providing a high degree of selectivity over other phosphatases.[5][6]

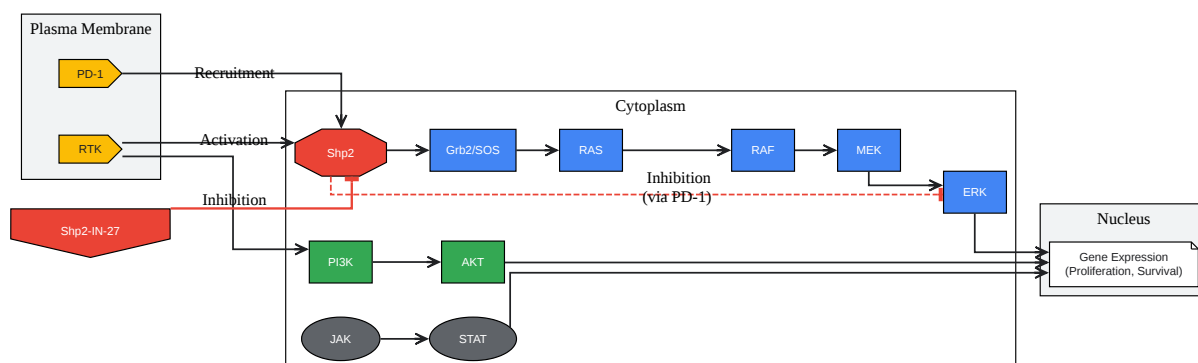
These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize Shp2 inhibitors like **Shp2-IN-27**. The protocols are based on established methods for Shp2 inhibitor discovery and are adaptable for various research needs.

Shp2-IN-27: Compound Profile

Property	Value	Reference
Compound Name	Shp2-IN-27 (also known as compound 28)	[4]
Mechanism of Action	Allosteric inhibitor of Shp2	[4]
Molecular Formula	C ₂₂ H ₂₁ N ₅ O ₂	[4]
Molecular Weight	407.90 g/mol	[4]

Shp2 Signaling Pathways

Shp2 is a crucial regulator in multiple signaling cascades. Understanding these pathways is essential for designing and interpreting experiments with Shp2 inhibitors.

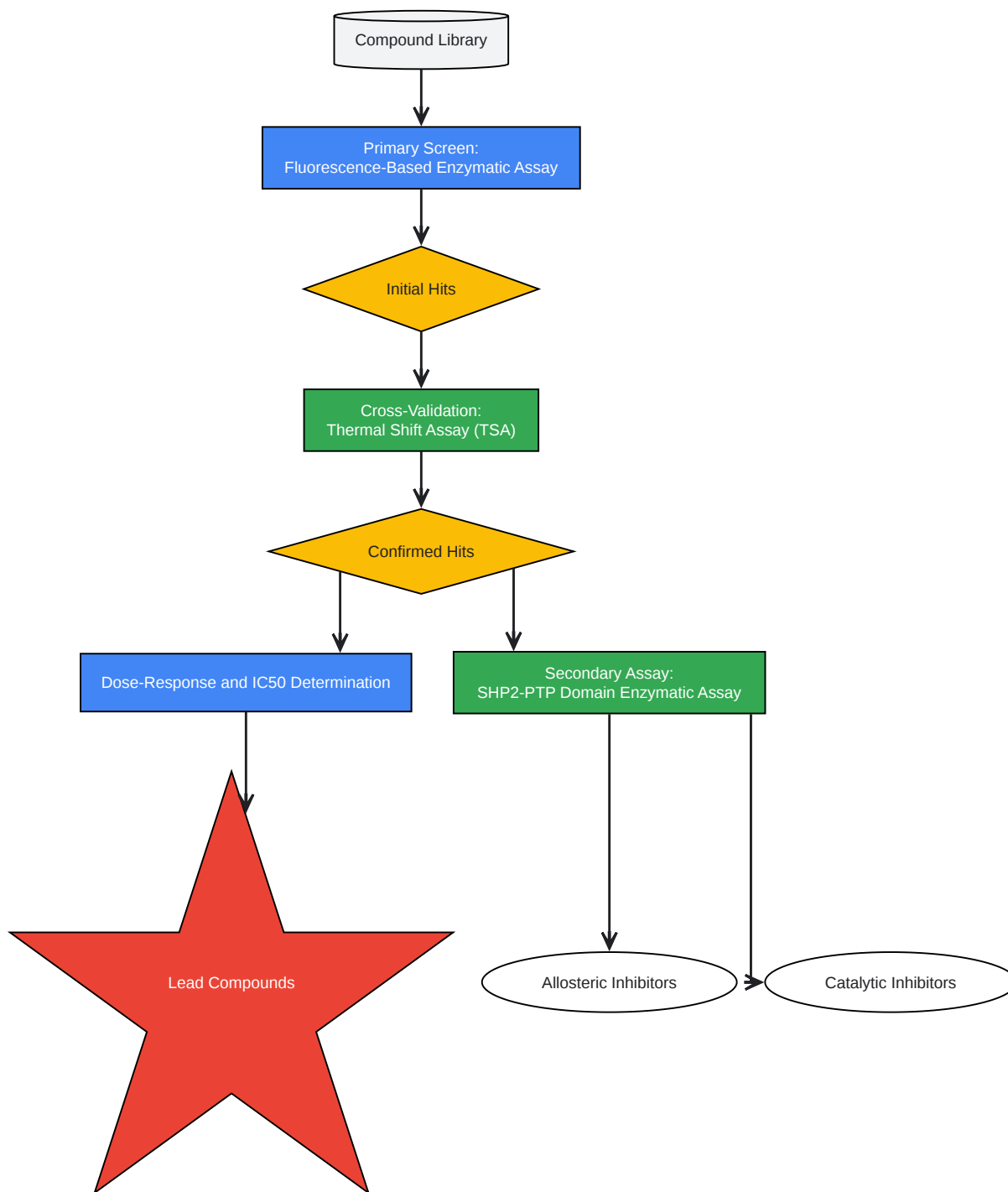


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Caption: Shp2 signaling pathways and point of inhibition.

High-Throughput Screening (HTS) for Shp2 Inhibitors

A robust HTS workflow is critical for identifying novel Shp2 inhibitors. A cross-validation approach combining an enzymatic assay with a biophysical assay is recommended to minimize false positives.



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Caption: High-throughput screening workflow for Shp2 inhibitors.

Experimental Protocols

Protocol 1: Fluorescence-Based Enzymatic Assay for Shp2 Activity

This assay measures the phosphatase activity of Shp2 using a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

- Recombinant full-length wild-type Shp2 (Shp2-WT)
- **Shp2-IN-27** or other test compounds
- DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
- p-IRS1 peptide (phosphorylated insulin receptor substrate 1 peptide) for Shp2 activation
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT
- 384-well black microplates
- Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)

Procedure:

- **Compound Preparation:** Prepare serial dilutions of **Shp2-IN-27** and control compounds in DMSO. The final DMSO concentration in the assay should be $\leq 1\%$.
- **Enzyme and Activator Preparation:** Prepare a solution of Shp2-WT and p-IRS1 peptide in assay buffer. The optimal concentrations should be determined empirically but are typically around 0.5 nM Shp2-WT and 1 μ M p-IRS1 peptide.^[7]
- **Assay Plate Setup:**
 - Add 2 μ L of diluted compound or DMSO (control) to the wells of a 384-well plate.
 - Add 18 μ L of the Shp2-WT and p-IRS1 peptide mixture to each well.

- Incubate for 15 minutes at room temperature.
- Reaction Initiation: Add 5 μL of DiFMUP substrate (final concentration $\sim 10 \mu\text{M}$) to each well to start the reaction.
- Data Acquisition: Immediately begin kinetic reading on a fluorescence plate reader at 350 nm excitation and 450 nm emission for 30 minutes.
- Data Analysis: Calculate the rate of reaction (slope of fluorescence intensity over time). Determine the percent inhibition for each compound concentration relative to the DMSO control.

Representative Data for an Allosteric Shp2 Inhibitor:

Compound Concentration (μM)	% Inhibition (Mean \pm SD)
0.01	5.2 ± 1.8
0.1	25.6 ± 3.1
0.25	48.9 ± 4.5
0.5	70.1 ± 2.9
1.0	92.3 ± 1.5
10.0	98.7 ± 0.8
IC_{50} (μM)	~ 0.25

Note: This data is representative for a potent allosteric Shp2 inhibitor like TK-147 and serves as an example.[\[5\]](#)[\[6\]](#) Actual results for **Shp2-IN-27** may vary.

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

TSA measures the change in the melting temperature (T_m) of a protein upon ligand binding, confirming direct interaction.

Materials:

- Recombinant full-length wild-type Shp2 (Shp2-WT)
- **Shp2-IN-27** or other test compounds
- SYPRO Orange dye (5000x stock in DMSO)
- TSA Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl
- qPCR instrument with thermal ramping capability

Procedure:

- Reagent Preparation:
 - Dilute Shp2-WT to a final concentration of 2 μ M in TSA buffer.
 - Prepare a 10x working solution of SYPRO Orange dye in TSA buffer.
 - Prepare serial dilutions of **Shp2-IN-27** in DMSO.
- Assay Plate Setup:
 - In a 96- or 384-well qPCR plate, add 2 μ L of diluted compound or DMSO.
 - Add 18 μ L of the Shp2-WT solution to each well.
 - Add 5 μ L of the 10x SYPRO Orange dye solution.
- Thermal Denaturation:
 - Centrifuge the plate briefly.
 - Place the plate in a qPCR instrument.
 - Set the thermal profile to ramp from 25 $^{\circ}$ C to 95 $^{\circ}$ C with a ramp rate of 0.05 $^{\circ}$ C/s.
 - Monitor fluorescence continuously.
- Data Analysis:

- Plot fluorescence intensity versus temperature.
- Determine the melting temperature (T_m) for each well by fitting the data to a Boltzmann equation. The T_m is the midpoint of the unfolding transition.
- Calculate the change in melting temperature (ΔT_m) for compound-treated samples relative to the DMSO control.

Representative Data for an Allosteric Shp2 Inhibitor:

Compound	Concentration (μM)	ΔT_m ($^{\circ}\text{C}$) (Mean \pm SD)
DMSO (Control)	-	0
Shp2-IN-27 (Example)	10	$+4.5 \pm 0.3$
Shp2-IN-27 (Example)	50	$+7.8 \pm 0.5$

Note: This data is representative. A positive ΔT_m indicates stabilization of the protein by the compound, confirming binding.

Conclusion

The provided protocols and application notes offer a comprehensive framework for the high-throughput screening and characterization of Shp2 inhibitors, with a focus on the allosteric inhibitor **Shp2-IN-27**. By employing a combination of enzymatic and biophysical assays, researchers can confidently identify and validate novel modulators of Shp2 for therapeutic development. The detailed signaling pathway and workflow diagrams provide a clear visual guide for experimental design and data interpretation.

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